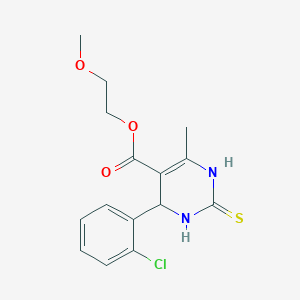

2-Methoxyethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

This compound belongs to the dihydropyrimidinone (DHPM) class, synthesized via the Biginelli condensation reaction, which involves a β-keto ester (2-methoxyethyl acetoacetate), aldehyde (2-chlorobenzaldehyde), and thiourea under acidic conditions . Key structural features include:

- 2-Methoxyethyl ester at C5: The methoxyethyl chain balances lipophilicity and solubility, differing from shorter alkyl esters (e.g., methyl or ethyl) in pharmacokinetic properties.

- 2-Thioxo group at C2: Replacing the oxo group with thioxo increases sulfur-mediated hydrogen bonding and redox activity, relevant for antioxidant or cytotoxic effects .

Properties

IUPAC Name |

2-methoxyethyl 4-(2-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O3S/c1-9-12(14(19)21-8-7-20-2)13(18-15(22)17-9)10-5-3-4-6-11(10)16/h3-6,13H,7-8H2,1-2H3,(H2,17,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAJMHYQDCSPVRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC=CC=C2Cl)C(=O)OCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, leading to the formation of 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This intermediate is then reacted with methoxyethanol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the carboxylate moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

2-Methoxyethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.

Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential as a drug candidate.

Industrial Applications: It is used in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. Additionally, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through the modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the C4 Position

Chlorophenyl Derivatives

Methyl 4-(4-Chlorophenyl)-6-Methyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate ():

- The para-chlorophenyl group reduces steric hindrance compared to the ortho-substituted derivative. This may enhance binding to flat enzyme active sites (e.g., thymidine phosphorylase) but reduce selectivity for sterically constrained targets .

- IC₅₀ values for similar para-substituted compounds in thymidine phosphorylase inhibition range from 322.6 ± 1.6 to 396.7 ± 1.5 µM .

(Z)-Octadec-9-enyl 4-(2-Chlorophenyl)-6-Methyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate ():

Heteroaromatic and Electronically Diverse Groups

- Such derivatives are less potent in cytotoxic assays but may excel in antioxidant applications . Antioxidant IC₅₀ values for furan-based thioxo analogs reach 0.6 mg/mL in DPPH scavenging assays .

- Ethyl 4-(2,4-Difluorophenyl)-6-Methyl-1-Phenyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate (): Fluorine substituents increase electronegativity and metabolic stability.

Ester Group Modifications at C5

Ethyl/Methyl Esters (Evidences 1, 2, 7):

Thioxo vs. Oxo Groups at C2

Thioxo Derivatives (Evidences 13, 15, 19):

- The thioxo group in the target compound and analogs like 11e facilitates hydrogen bonding (N–H···S interactions) and redox activity, contributing to antioxidant (IC₅₀: 0.6 mg/mL) and antitumor effects .

- Crystal structures show flattened boat conformations stabilized by N–H···O/S interactions, critical for maintaining pharmacophore geometry .

Oxo Derivatives (Evidences 1, 12):

- Oxo analogs (e.g., methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-DHPM-5-carboxylate) exhibit weaker hydrogen bonding but higher metabolic stability, often leading to longer plasma half-lives .

Biological Activity

2-Methoxyethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

- Molecular Formula : C16H18ClN3O3S

- Molecular Weight : 375.8 g/mol

- IUPAC Name : this compound

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antimicrobial Activity : Research indicates that thioxo-pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this one have shown effectiveness against various bacterial strains in vitro, suggesting a potential for development into antimicrobial agents .

- Anticancer Properties : Studies have demonstrated that pyrimidine derivatives can inhibit cancer cell proliferation. For example, a related compound displayed significant cytotoxicity against A431 vulvar epidermal carcinoma cells by inducing apoptosis and inhibiting cell migration and invasion .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This mechanism is crucial for developing drugs targeting metabolic diseases or cancers where enzyme activity is dysregulated .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

- Study on Anticancer Effects : A study published in Chemistry & Biodiversity reported that thioxo-pyrimidine derivatives inhibited cell growth in various cancer cell lines. The IC50 values indicated potent activity at low concentrations, emphasizing the need for further research into their mechanisms and potential therapeutic uses .

- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of pyrimidine derivatives found that specific modifications to the structure enhanced their efficacy against Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group was noted to be particularly beneficial in increasing antimicrobial potency .

Data Table: Biological Activity Overview

Q & A

Q. What are the common synthetic routes for preparing 2-Methoxyethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The synthesis typically involves a multi-step process:

- Step 1 : Condensation of substituted aldehydes (e.g., 2-chlorobenzaldehyde) with ethyl acetoacetate in the presence of a base to form a chalcone intermediate.

- Step 2 : Cyclization with thiourea under acidic conditions (e.g., HCl or acetic acid) to construct the tetrahydropyrimidine ring.

- Step 3 : Functionalization of the ester group (e.g., transesterification with 2-methoxyethanol) to introduce the methoxyethyl moiety . Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (60–100°C), and catalyst selection (e.g., p-toluenesulfonic acid). Yield optimization often requires iterative adjustments to molar ratios and reaction times.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- X-ray crystallography : Resolves 3D molecular geometry and confirms regiochemistry. Refinement via SHELXL (e.g., R factor < 0.05) ensures high confidence in structural assignments .

- NMR spectroscopy : H and C NMR verify substituent positions and detect impurities. For example, the 2-thioxo group produces distinct deshielded signals near δ 160–170 ppm in C spectra .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 367.08) .

Q. What are the primary biological targets or activities associated with this compound?

Preliminary studies suggest antitumoral activity against breast and gastric cancer cell lines (IC values: 10–50 μM). The 2-thioxo and chlorophenyl groups enhance binding to kinase ATP pockets, inhibiting proliferation pathways like EGFR or MAPK . Bioactivity assays should include cytotoxicity profiling (MTT assay) and Western blotting for phosphorylation markers.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Solvent optimization : Replace ethanol with DMF to enhance solubility of intermediates, reducing side-product formation .

- Catalyst screening : Test Lewis acids (e.g., ZnCl) or ionic liquids to accelerate cyclization kinetics .

- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 2–4 hours while maintaining >70% yield .

- In-line purification : Employ flash chromatography or recrystallization (e.g., ethyl acetate/hexane) to isolate the product at >95% purity .

Q. How can structural discrepancies between crystallographic and spectroscopic data be resolved?

- Cross-validation : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries. Discrepancies >0.05 Å may indicate dynamic effects (e.g., torsional flexibility) .

- Variable-temperature NMR : Identify conformational isomers causing signal splitting in H spectra .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯S contacts) that stabilize specific conformations in the solid state .

Q. What strategies mitigate batch-to-batch variability in biological activity?

- Strict regiochemical control : Monitor reaction progress via TLC/HPLC to prevent isomerization of the 4-(2-chlorophenyl) group .

- Polymorph screening : Use solvent-drop grinding to identify crystalline forms with consistent solubility profiles .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide structural modifications .

Q. How does the 2-thioxo group influence the compound’s reactivity in derivatization reactions?

- Nucleophilic substitution : The thione sulfur reacts with alkyl halides (e.g., methyl iodide) to form thioethers, altering solubility and bioactivity .

- Oxidation : Treat with HO/acetic acid to convert 2-thioxo to 2-oxo derivatives, enabling comparative SAR studies .

- Metal coordination : The sulfur atom chelates transition metals (e.g., Pd, Cu), facilitating catalytic applications in cross-coupling reactions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.